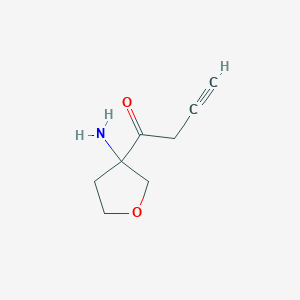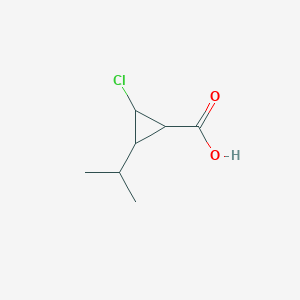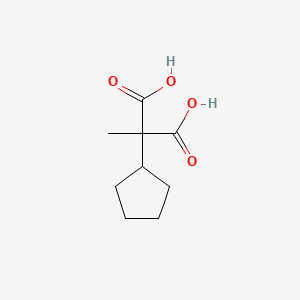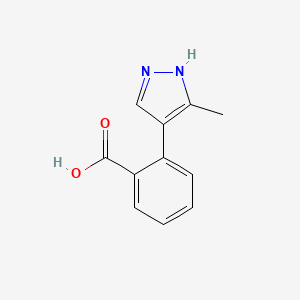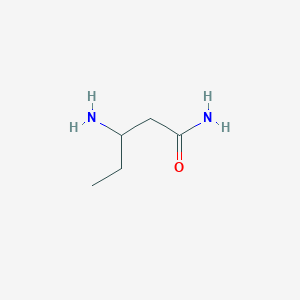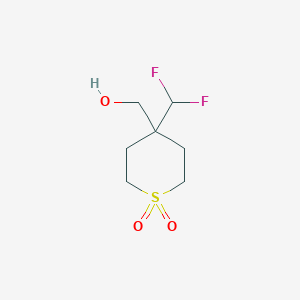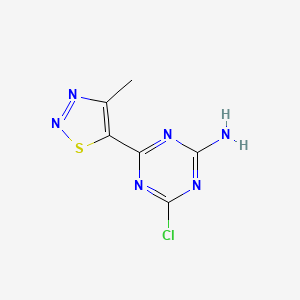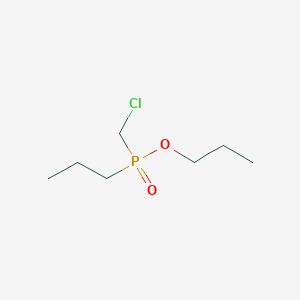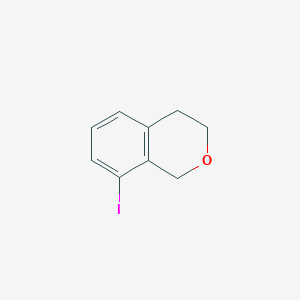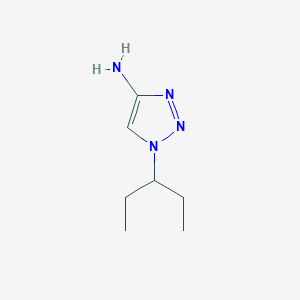
1-(pentan-3-yl)-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pentan-3-yl)-1H-1,2,3-triazol-4-amine is an organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The structure of this compound consists of a triazole ring substituted with a pentan-3-yl group at the 1-position and an amine group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Pentan-3-yl)-1H-1,2,3-triazol-4-amine can be synthesized through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be formed via a click chemistry reaction between an alkyne and an azide. This reaction is typically catalyzed by copper(I) salts under mild conditions.
Substitution with Pentan-3-yl Group: The pentan-3-yl group can be introduced through a nucleophilic substitution reaction using a suitable alkyl halide.
Introduction of the Amine Group: The amine group can be introduced through a reduction reaction of a nitro or nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pentan-3-yl)-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Halogenated reagents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, hydroxylamines, and reduced triazole derivatives.
Aplicaciones Científicas De Investigación
1-(Pentan-3-yl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(pentan-3-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(Pentyl)-1H-1,2,3-triazol-4-amine: Similar structure but with a pentyl group instead of a pentan-3-yl group.
1-(Butyl)-1H-1,2,3-triazol-4-amine: Similar structure but with a butyl group instead of a pentan-3-yl group.
1-(Hexyl)-1H-1,2,3-triazol-4-amine: Similar structure but with a hexyl group instead of a pentan-3-yl group.
Uniqueness
1-(Pentan-3-yl)-1H-1,2,3-triazol-4-amine is unique due to the specific positioning of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H14N4 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-pentan-3-yltriazol-4-amine |
InChI |
InChI=1S/C7H14N4/c1-3-6(4-2)11-5-7(8)9-10-11/h5-6H,3-4,8H2,1-2H3 |
Clave InChI |
JCVQYYNTGYVXDV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)N1C=C(N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13159540.png)
